molecular formula C11H14O2 B8802498 2-Methyl-2-(4-methylphenyl)-1,3-dioxolane CAS No. 6135-56-4

2-Methyl-2-(4-methylphenyl)-1,3-dioxolane

Cat. No.: B8802498
CAS No.: 6135-56-4
M. Wt: 178.23 g/mol
InChI Key: UGCRLXAUNINWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(4-methylphenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6135-56-4

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-methyl-2-(4-methylphenyl)-1,3-dioxolane

InChI

InChI=1S/C11H14O2/c1-9-3-5-10(6-4-9)11(2)12-7-8-13-11/h3-6H,7-8H2,1-2H3

InChI Key

UGCRLXAUNINWGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(OCCO2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-methylacetophenone (1.00 g, 7.45 mmol), p-toluenesulfonic acid (133 mg, 0.745 mmol) and ethylene glycol (1.20 mL, 22.4 mmol) in dry toluene (20 mL) was heated at reflux with a Dean-Stark apparatus under nitrogen for 24 h. The mixture was allowed to cool to room temperature and the solvent was evaporated in vacuo. The residue was taken up in ether (20 mL) and the solution was washed with saturated sodium bicarbonate solution (2×10 mL) and brine (1×10 mL), then dried (Na2SO4) and concentrated under reduced pressure. Flash column chromatography of the residue, eluting with 37% aqueous ammonia:ether:hexane (0.02:1:6) afforded 2-methyl-2-(4-methylphenyl)-1,3-dioxolane (23) as a colourless oil (1.05 g, 59%). 1H nmr (200 MHz, CDCl3) 1.65 (s, 3H, CH3), 2.35 (s, 3H, ArCH3), 3.74-3.86 (m, 2H, OCH2), 3.94-4.06 (m, 2H, OCH2), 7.15 (d, J=8.2 Hz, 2H, 2×ArH), 7.37 (d, J=8.2 Hz, 2H, 2×ArH).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.